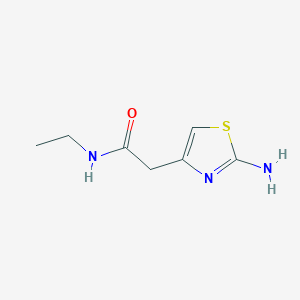

4-(2-氨基-1,3-噻唑-4-基)-N-乙基乙酰胺

描述

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

2-氨基噻唑,包括4-(2-氨基-1,3-噻唑-4-基)-N-乙基乙酰胺等衍生物,已被用作合成具有强效抗菌活性的杂环类似物的起始原料。 这些化合物对多重耐药菌株(如表皮葡萄球菌和铜绿假单胞菌)显示出有效性 。 同时,它们的最低抑菌浓度 (MIC) 值也被用来评估其效力。

抗真菌功效

2-氨基噻唑衍生物的抗真菌潜力已通过其对近平滑念珠菌和白色念珠菌等真菌菌株的抑制作用而得到证明。 这些化合物显示出的抑菌圈与标准抗真菌药物(如制霉菌素)相当或更强 。

抗 HIV 特性

已探索 2-氨基噻唑类化合物作为抗 HIV 药物的作用。 它们能够抑制 HIV 病毒的复制,使其在寻找治疗 HIV/艾滋病的新方法中具有价值 。

抗氧化特性

这些化合物表现出抗氧化活性,这对于保护细胞免受氧化应激和损伤至关重要。 这种特性在预防氧化应激起关键作用的疾病方面特别有益 。

抗癌应用

2-氨基噻唑类似物对多种人类癌细胞系(包括乳腺癌、白血病、肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌和前列腺癌)显示出选择性抑制作用 。 由于它们对癌细胞的选择性毒性,它们作为抗癌药物的潜力很大。

抗炎和镇痛作用

2-氨基噻唑衍生物的抗炎和镇痛特性使其成为开发新型止痛和抗炎药物的候选药物。 这些化合物可以潜在地用于治疗以炎症和疼痛为特征的疾病 。

驱虫活性

这些衍生物也因其驱虫活性而被研究,驱虫活性是指驱除或杀死寄生虫(蠕虫)的能力。 该应用在兽医学领域以及治疗人类寄生虫感染方面都很重要 。

酶抑制

2-氨基噻唑衍生物已在分子对接研究中用于评估它们与目标酶(如UDP-N-乙酰胞壁酰胺/L-丙氨酸连接酶)的相互作用。 在苯环上具有羟基取代基的化合物显示出很强的结合亲和力,表明它们具有作为酶抑制剂的潜力 。

作用机制

Target of action

The compound “4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine” has been shown to target Biotin carboxylase in Escherichia coli .

Mode of action

2-aminothiazole derivatives have been studied as anticancer agents, with some showing inhibitory activity against a wide range of human cancerous cell lines .

Biochemical pathways

2-aminothiazole derivatives have been shown to interact with multiple enzyme targets such as egfr/vgfer kinase .

Result of action

2-aminothiazole derivatives have been shown to have anticancer effects .

生化分析

Biochemical Properties

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound also binds to specific receptors on the cell surface, modulating signal transduction processes. These interactions highlight the potential of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide in regulating biochemical pathways and its therapeutic potential.

Cellular Effects

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For example, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Metabolic Pathways

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Subcellular Localization

The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can translocate to the nucleus, influencing gene expression by interacting with transcription factors. The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide provides insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-9-6(11)3-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXSPHKRESDROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

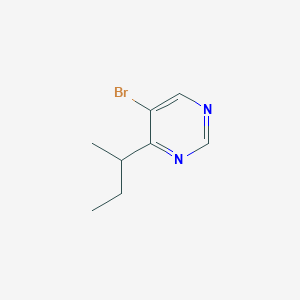

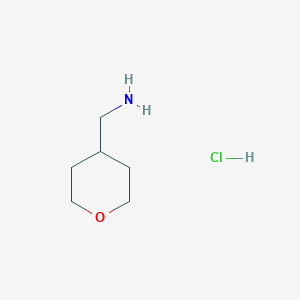

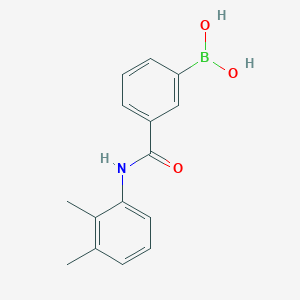

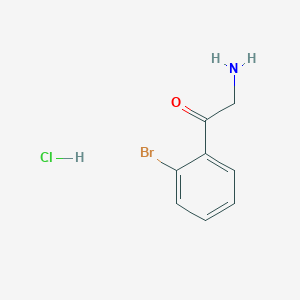

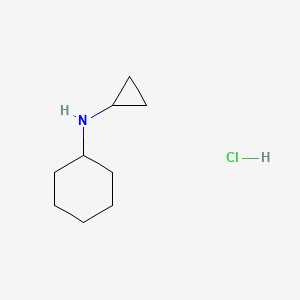

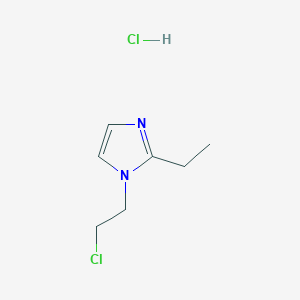

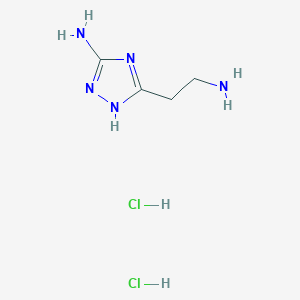

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)